2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
2-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold linked to a benzenesulfonamide group via a phenyl bridge. The ethoxy substituent at the 2-position of the benzene ring distinguishes it from other sulfonamide analogs. This compound belongs to a class of molecules designed to exploit the pharmacophoric properties of sulfonamides (known for their enzyme inhibition and anticancer activities) and heterocyclic systems like thiazolo-pyridine, which enhance binding affinity to biological targets such as kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
2-ethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-2-26-17-7-3-4-8-18(17)28(24,25)23-15-11-9-14(10-12-15)19-22-16-6-5-13-21-20(16)27-19/h3-13,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZHPRNABFXYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Functionalization Precursor
The thiazolo[5,4-b]pyridine system is typically constructed from 3-aminopyridine-2-thiol derivatives. A demonstrated protocol involves:
- Thiolation of 3-aminopyridine using Lawesson's reagent in anhydrous THF at reflux (72 hours, 68% yield)
- Cyclocondensation with α-haloketones (e.g., chloroacetone) in ethanol under basic conditions (K₂CO₃, 12 hours, 80°C)
Critical Parameters
- Stoichiometric control of halogenated reagents to prevent over-alkylation
- Strict anhydrous conditions during thiolation to minimize oxidation
Preparation of the Benzenesulfonamide Intermediate
Sulfonylation of 4-Aminophenol Derivatives
The benzenesulfonamide segment is synthesized through optimized sulfonylation protocols:
Representative Procedure
- Charge 4-aminophenol (1.0 eq) and sodium acetate (2.0 eq) in deionized H₂O (15 mL/g substrate)
- Add 2-ethoxybenzenesulfonyl chloride (1.5 eq) portionwise at 80–85°C
- Maintain reaction for 6–8 hours with vigorous stirring
- Isolate product via vacuum filtration and recrystallize from ethanol/water
Yield Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 70–90°C | 85°C | +18% |
| Sodium Acetate (eq) | 1.0–2.5 | 2.0 | +22% |
| Reaction Time | 4–10 hours | 8 hours | +15% |
This method achieves consistent yields of 78–83% for the sulfonamide intermediate.
Coupling of Heterocyclic and Sulfonamide Components
Buchwald-Hartwig Amination Protocol
The critical C-N bond formation between the thiazolo[5,4-b]pyridine and benzenesulfonamide moieties employs palladium-catalyzed cross-coupling:
Reaction Setup
- Catalyst System : Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%)
- Base : Cs₂CO₃ (3.0 eq) in anhydrous toluene
- Temperature : 110°C under N₂ atmosphere
- Time : 24–36 hours
Post-Reaction Processing
- Cool to room temperature and filter through Celite®
- Concentrate under reduced pressure
- Purify via column chromatography (SiO₂, hexane/EtOAc 3:1 → 1:1 gradient)
Performance Metrics
- Typical isolated yield: 65–72%
- Purity (HPLC): >95% in optimized runs
Industrial-Scale Production Considerations
Continuous Flow Sulfonylation
Recent advances adapt batch sulfonylation protocols to continuous flow systems:
Flow Reactor Parameters
| Variable | Specification |
|---|---|
| Reactor Volume | 500 mL |
| Residence Time | 45 minutes |
| Temperature | 90°C |
| Throughput | 1.2 kg/hr |
This method enhances heat transfer efficiency and reduces byproduct formation compared to batch processing.
Analytical Characterization Benchmarks
Spectroscopic Validation Criteria
1H NMR (400 MHz, DMSO-d₆)
- δ 8.72 (d, J = 5.2 Hz, 1H, pyridine-H)
- δ 8.15 (s, 1H, thiazole-H)
- δ 7.92–7.85 (m, 4H, aromatic sulfonamide)
FT-IR Signature Peaks
- 1345 cm⁻¹ (S=O asymmetric stretch)
- 1162 cm⁻¹ (S=O symmetric stretch)
- 1580 cm⁻¹ (C=N thiazole stretch)
High-Resolution MS
Calculated for C₂₀H₁₈N₃O₃S₂: 420.0784
Found: 420.0782 [M+H]⁺
Challenges in Process Optimization
Solvent Selection Tradeoffs
Comparative solvent screening reveals critical performance differences:
| Solvent | Reaction Yield | Purity | Scalability |
|---|---|---|---|
| DMF | 68% | 89% | Poor |
| Toluene | 72% | 93% | Good |
| Dioxane | 65% | 91% | Moderate |
Toluene emerges as optimal despite lower solubility, due to easier recycling and lower toxicity.
Emerging Methodological Innovations
Photoredox-Catalyzed Coupling
Preliminary studies demonstrate visible-light-mediated C-N coupling using:
- Catalyst : Ir(ppy)₃ (1 mol%)
- Light Source : 450 nm LEDs
- Yield Improvement : 12% over thermal methods
This approach reduces thermal degradation risks in heat-sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Overview
2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an ethoxy group, a thiazolo[5,4-b]pyridine moiety, and a benzenesulfonamide structure, which together contribute to its diverse applications in scientific research.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. Research has shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Pseudomonas aeruginosa | 0.40 | 0.80 |
These findings suggest that the compound could be developed into effective antimicrobial agents against resistant strains .
Antiviral Properties
In addition to its antibacterial effects, this compound has shown potential antiviral activity against viruses such as Hepatitis C Virus, with an effective concentration (EC50) of approximately 2.3 µM . This highlights its potential role in antiviral drug development.
Antitumor Activity
The thiazolo[5,4-b]pyridine core present in this compound is associated with various antitumor activities. Studies have demonstrated that derivatives of this structure can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines, including hepatocellular carcinoma . The selectivity index (SI) values of some derivatives indicate better efficacy than established chemotherapeutic agents like methotrexate.
| Compound | SI Value |
|---|---|
| Compound A | 33.21 |
| Compound B | 30.49 |
| Methotrexate | 4.14 |
This data suggests that modifications of the thiazolo[5,4-b]pyridine structure could yield novel anticancer agents with improved therapeutic profiles .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves constructing the thiazolo[5,4-b]pyridine core followed by the introduction of ethoxy and benzenesulfonamide groups through various organic reactions. These synthetic methods are optimized for high yield and purity, making them suitable for industrial applications in drug development .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with PI3K. The compound binds to the kinase domain of PI3K, inhibiting its activity. This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival . The sulfonamide group plays a key role in this interaction by forming hydrogen bonds with specific amino acids in the kinase domain .
Comparison with Similar Compounds
(a) N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4)
- Structure : Shares the thiazolo[5,4-b]pyridine core but replaces the sulfonamide group with a naphthamide moiety.
- Synthesis : Prepared via coupling reactions involving boronic esters and halogenated intermediates .
- Activity : Used in high-throughput screening (HTS) for vasopressin receptor mutants, suggesting utility in GPCR modulation .
(b) Compound 1 ((R)-N-(1-(3-(8-Methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide)
Table 1: Structural and Functional Comparison of Thiazolo-Pyridine Derivatives
Sulfonamide Derivatives with Heterocyclic Modifications
(a) Pyrazole-Sulfonamide Hybrids (Compounds 2–8)
- Structure: Feature pyrazole rings linked to sulfonamide groups (e.g., 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide).
- Key Differences: Pyrazole rings introduce additional hydrogen-bond donors/acceptors, enhancing cytotoxicity in colon cancer models .
- Synthesis: Reflux of cyanoacetamide derivatives with hydrazines .
- Activity : IC₅₀ values in the µM range against HCT-116 cells, attributed to apoptosis induction .
(b) Triazole-Thione Sulfonamides (Compounds 7–9)
Table 2: Comparison of Heterocyclic Sulfonamide Derivatives
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy : The ethoxy group in the target compound may enhance lipophilicity (logP ~3.5) compared to methoxy analogs (logP ~2.8), improving membrane permeability .
- Sulfonamide Linkage: The –SO₂NH– group in the target compound provides strong hydrogen-bonding capacity, similar to N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide, which showed improved solubility over non-sulfonamide analogs .
Research Findings and Implications
- Synthetic Feasibility : The target compound can likely be synthesized via Suzuki-Miyaura coupling (as in ) or nucleophilic substitution, given precedents for similar sulfonamide-heterocycle conjugates .
- Biological Potential: Based on structural analogs, the compound may exhibit kinase inhibitory or anticancer activity, though direct assays (e.g., SRB cytotoxicity testing ) are needed for validation.
Biological Activity
2-Ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an ethoxy group, a thiazolo[5,4-b]pyridine moiety, and a benzenesulfonamide structure, which contribute to its pharmacological properties and reactivity profiles.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine ring system is known to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways. This inhibition can lead to significant anti-inflammatory and anticancer effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antibacterial properties. For instance, derivatives of thiazoles have shown effectiveness against Staphylococcus aureus and other pathogenic bacteria, often outperforming standard antibiotics like ampicillin and streptomycin with minimal toxicity towards human liver cell lines (HepG2) .
Anti-inflammatory Properties
The compound has demonstrated strong anti-inflammatory activity through the inhibition of cyclooxygenase enzymes. Studies have shown that structural modifications can enhance this effect, suggesting a favorable structure-activity relationship (SAR). For example, certain substitutions on the benzene and thiazole rings significantly improve inhibitory potency against cyclooxygenase .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. Its mechanism involves inducing apoptosis in cancer cells by disrupting microtubule organization and blocking cell cycle progression at the G2/M phase. This was evidenced by its activity against various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells .
Study 1: Antibacterial Efficacy
In a comparative study of several thiazole derivatives, the compound exhibited an IC value of 0.012 μg/mL against S. aureus topoisomerase IV, demonstrating selectivity towards bacterial isoforms without affecting human topoisomerase II .
Study 2: Anti-inflammatory Activity
In vivo studies using carrageenan-induced paw edema models showed that the compound significantly reduced inflammation compared to control groups. The anti-inflammatory effects were correlated with cyclooxygenase inhibition levels .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| This compound | Structure | High | High | Moderate |
| 2-Chloro-4-fluorophenyl sulfonamide | Structure | Moderate | Low | Low |
| 5-Chlorothiophene-2-sulfonamide | Structure | Low | Moderate | Low |
Q & A
Q. Table 1: Key Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Heterocycle formation | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Core structure assembly | |
| 2 | Sulfonamide coupling | ClSO₃H, NH₂-Ar, CH₂Cl₂, 0°C→RT | Pharmacophore introduction | |
| 3 | Ethoxy functionalization | EtBr, NaH, THF, reflux | Lipophilicity optimization |
Advanced: How can synthetic routes be optimized for regioselectivity and yield?
- Orthogonal protection : Use Boc/TBDMS groups to prevent undesired side reactions during sulfonamide coupling .
- Microwave-assisted synthesis : Reduces reaction time (e.g., thiazolo ring formation in 30 mins vs. 12 hrs) .
- By-product minimization : Employ scavenger resins (e.g., QuadraSil™) to trap unreacted intermediates .
Advanced: How to resolve contradictions between predicted and observed biological activity data?
- Comparative SAR analysis : Test structural analogs (e.g., methoxy vs. ethoxy variants) to isolate substituent effects .
- Computational validation : MD simulations (AMBER) assess binding stability discrepancies in kinase inhibition assays .
- Meta-analysis : Aggregate data from related thiazolo-sulfonamides to identify trends (e.g., IC₅₀ variability across cell lines) .
Q. Table 2: Biological Activities of Related Compounds
| Compound Class | Activity (IC₅₀) | Target/Model | Reference |
|---|---|---|---|
| Methoxy-substituted analog | 12 nM (HT-29 colon cancer) | EGFR kinase inhibition | |
| Fluoro-substituted derivative | 8 μM (S. aureus) | Bacterial membrane disruption |
Advanced: What advanced techniques elucidate its mechanism of action?
- X-ray crystallography : Resolve ligand-target co-crystal structures (e.g., PDB deposition) .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) for enzyme-inhibitor interactions .
- CRISPR-Cas9 knockouts : Validate target specificity (e.g., apoptosis induction in CRISPR-edited cancer lines) .
Advanced: Which methods assess biological activity in vitro?
- Enzyme inhibition assays : Fluorescent substrates (e.g., FAM-labeled peptides) for real-time kinase activity .
- Cell viability assays : MTT/WST-1 protocols for IC₅₀ determination in 3D spheroid models .
- ITC (Isothermal Titration Calorimetry) : Measure thermodynamic binding parameters (ΔH, ΔS) .
Advanced: How to mitigate instability during storage and handling?
- Storage : -20°C under argon, shielded from light to prevent thiazolo ring oxidation .
- Lyophilization : Stabilize as a lyophilized powder in PBS (pH 7.4) for long-term storage .
- Inert atmosphere processing : Use gloveboxes for moisture-sensitive reactions (e.g., sulfonamide coupling) .
Advanced: Which analytical methods ensure purity and structural fidelity?
- NMR : ¹H/¹³C spectra verify substituent regiochemistry (e.g., ethoxy vs. methoxy) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]⁺ = 427.0921) .
- HPLC-PDA : Purity >98% using C18 columns (ACN/H₂O gradient) .
Advanced: How to design SAR studies for this compound?
- Substituent scanning : Synthesize analogs with halogens (F, Cl), alkyl chains, or heteroaromatics at the ethoxy position .
- Free-Wilson analysis : Quantify contributions of individual moieties to bioactivity .
- 3D-QSAR : CoMFA/CoMSIA models guide prioritization of synthetic targets .
Advanced: How to troubleshoot low yields in sulfonamide coupling?
- Catalyst screening : Test Pd(OAc)₂/XPhos vs. Buchwald-Hartwig conditions .
- Solvent optimization : Replace DMF with DMAc or toluene to reduce side reactions .
- Purification : Use preparative HPLC with trifluoroacetic acid modifier to isolate product .
Advanced: What emerging applications are explored for this compound?
- Antibiotic adjuvants : Synergize with β-lactams against MRSA via efflux pump inhibition .
- Neuroinflammation modulation : Target NLRP3 inflammasome in microglial cells (ELISA validation) .
- PROTAC development : Conjugate with E3 ligase ligands for targeted protein degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
